[3-(2-Methoxyphenoxy)propyl](methyl)amine hydrochloride
Overview
Description
“3-(2-Methoxyphenoxy)propylamine hydrochloride” is a chemical compound with the molecular formula C11H18ClNO2 . It has an average mass of 195.258 Da and a monoisotopic mass of 195.125931 Da . The compound is also known by other names such as “1-Propanamine, 3- (2-methoxyphenoxy)-N-methyl-” and “3- (2-Methoxyphenoxy)-N-methyl-1-propanamine” among others .
Molecular Structure Analysis
The molecular structure of “3-(2-Methoxyphenoxy)propylamine hydrochloride” consists of a propyl chain attached to a methoxyphenyl group and a methylamine group . The compound has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds .Physical and Chemical Properties Analysis
“3-(2-Methoxyphenoxy)propylamine hydrochloride” has a density of 1.0±0.1 g/cm3, a boiling point of 291.0±20.0 °C at 760 mmHg, and a flash point of 118.3±11.2 °C . It has a molar refractivity of 57.1±0.3 cm3, a polar surface area of 30 Å2, and a molar volume of 195.8±3.0 cm3 .Scientific Research Applications
Molecular Structure and Properties Analysis
Research into similar compounds, such as 2-[(phenylamino)methyl]phenol and its derivatives, has provided insights into the molecular structure, properties, and potential applications of 3-(2-Methoxyphenoxy)propylamine hydrochloride. Theoretical and experimental investigations have focused on understanding the electronic and optical properties, absorption wavelengths, excitation energy, dipole moment, and molecular electrostatic potential (MEP) of these compounds. For example, studies involving the theoretical analysis of molecular orbital studies, including hardness, chemical potential, electrophilicity, and Fukui function analysis, have been conducted to understand the electronic and energetic behaviors of similar molecular structures (Demircioğlu, Kaştaş, & Büyükgüngör, 2015).
Synthesis and Chemical Reactions
The synthesis and chemical reactivity of compounds related to 3-(2-Methoxyphenoxy)propylamine hydrochloride have been explored, with studies detailing reactions such as the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with various amines, demonstrating the formation of target amides and the influence of different chemical environments on these reactions (Novakov et al., 2017).
Applications in Material Science
Compounds with similar structures have been investigated for their potential applications in material science, such as the use of amine derivatives as effective corrosion inhibitors for metals in harsh environments. These studies involve the synthesis of specific amine compounds and their application on mild steel surfaces to investigate their protective capabilities and mechanisms of action (Boughoues et al., 2020).
Potential Biological Activities
Research into structurally similar compounds has also explored potential biological activities, including the synthesis and evaluation of compounds for their cytotoxic properties against various cancer cell lines. These studies focus on understanding the biological mechanisms and effectiveness of these compounds as potential therapeutic agents (Pettit et al., 2003).
Safety and Hazards
“3-(2-Methoxyphenoxy)propylamine hydrochloride” is classified as Acute Tox. 4 Oral, Eye Dam. 1, Flam. Liq. 3, Met. Corr. 1, Skin Corr. 1A, Skin Sens. 1 according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction .
Properties
IUPAC Name |
3-(2-methoxyphenoxy)-N-methylpropan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-12-8-5-9-14-11-7-4-3-6-10(11)13-2;/h3-4,6-7,12H,5,8-9H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPUXPVLYRVVKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=CC=C1OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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